molecular formula C12H11F2NO3 B2775207 1-[(2,6-Difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 304859-20-9

1-[(2,6-Difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2775207
CAS No.: 304859-20-9
M. Wt: 255.221
InChI Key: LMXMCRSCDJNUNL-UHFFFAOYSA-N
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Description

1-[(2,6-Difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluorobenzyl group attached to a pyrrolidine ring, which also contains a carboxylic acid and a ketone functional group. The unique structural features of this compound make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

The synthesis of 1-[(2,6-Difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the reaction of 2,6-difluorobenzyl bromide with pyrrolidine-3-carboxylic acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure efficient production on a larger scale.

Chemical Reactions Analysis

1-[(2,6-Difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, converting the ketone group to an alcohol.

    Substitution: The difluorobenzyl group can undergo electrophilic aromatic substitution reactions, where substituents like nitro, amino, or halogen groups can be introduced using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction efficiency. Major products formed from these reactions depend on the specific reagents and conditions employed, but typically include various substituted derivatives of the original compound.

Scientific Research Applications

1-[(2,6-Difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.

    Medicine: Research has explored its potential as a lead compound for the development of new drugs, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

1-[(2,6-Difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid: This compound shares the difluorobenzyl group but differs in the heterocyclic ring structure, leading to distinct chemical and biological properties.

    2,6-Difluorobenzylamine: While it contains the same difluorobenzyl group, the absence of the pyrrolidine ring and carboxylic acid results in different reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2NO3/c13-9-2-1-3-10(14)8(9)6-15-5-7(12(17)18)4-11(15)16/h1-3,7H,4-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXMCRSCDJNUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=C(C=CC=C2F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304859-20-9
Record name 1-[(2,6-difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
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